molecular formula C15H21N3O4 B5076171 N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide

N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5076171
M. Wt: 307.34 g/mol
InChI Key: WTNKNFIAABREKY-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide: is a synthetic organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloropropylamine with morpholine to form 3-(morpholin-4-yl)propylamine.

    Acylation Reaction: The intermediate is then reacted with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide can undergo reduction to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: The major product is N-(3-morpholin-4-ylpropyl)-2-(4-aminophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
  • Used in the development of drug candidates targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

    N-(3-morpholin-4-ylpropyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-morpholin-4-ylpropyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-15(12-13-2-4-14(5-3-13)18(20)21)16-6-1-7-17-8-10-22-11-9-17/h2-5H,1,6-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNKNFIAABREKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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